molecular formula C11H9F2N3O B2434264 2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone CAS No. 1995498-11-7

2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone

Cat. No.: B2434264
CAS No.: 1995498-11-7
M. Wt: 237.21
InChI Key: ZODMOTYRCPYGMC-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the difluorophenyl and triazole moieties in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Coupling of the Two Moieties: The final step involves coupling the triazole and difluorophenyl moieties through a condensation reaction, often facilitated by a catalyst or under specific reaction conditions such as elevated temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.

    Substitution: The difluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in studies involving enzyme inhibition or receptor binding.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl and triazole groups are known to enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a difluorophenyl group.

    Itraconazole: A triazole antifungal with a complex structure including a triazole ring.

Uniqueness

2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone is unique due to its specific combination of the difluorophenyl and triazole moieties, which may confer distinct biological and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O/c1-16-11(14-6-15-16)10(17)4-7-2-3-8(12)5-9(7)13/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODMOTYRCPYGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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